4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
Description
4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is an organic compound characterized by the presence of a benzoic acid moiety linked to a dichloroaniline group through a carbonyl and amino linkage
Properties
IUPAC Name |
4-[[(2,4-dichlorophenyl)carbamoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTGTNADPJXBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves the following steps:
Formation of the Dichloroaniline Intermediate: The starting material, 2,4-dichloroaniline, is prepared through the chlorination of aniline.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloroaniline group.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: The compound can form amides when reacted with amines in the presence of a coupling agent.
Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, alcohols for esterification, and amines for amidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The dichloroaniline group can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 4-({[(2,4-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID include:
2,4-Dichloroaniline: A precursor in the synthesis of the target compound.
Benzoic Acid: Shares the benzoic acid moiety but lacks the dichloroaniline group.
4-({[(2,6-DICHLOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID: Similar structure but with different chlorine substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
